molecular formula C13H18ClN3 B1470818 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane CAS No. 1507615-83-9

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane

Cat. No.: B1470818
CAS No.: 1507615-83-9
M. Wt: 251.75 g/mol
InChI Key: YOBYAKWXWONZMJ-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane is a chemical compound belonging to the class of azepane derivatives. It has been studied for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane typically involves the reaction of 6-chloro-2-cyclopropylpyrimidine with azepane under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, especially in targeting diseases related to the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-2-pyrimidinyl)azepane
  • 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidine
  • 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine

Uniqueness

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane is unique due to its specific structural features, such as the presence of a cyclopropyl group and a chlorine atom on the pyrimidine ring. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(6-chloro-2-cyclopropylpyrimidin-4-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c14-11-9-12(16-13(15-11)10-5-6-10)17-7-3-1-2-4-8-17/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBYAKWXWONZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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